molecular formula C18H26O B8514216 1-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-4-ethylbenzene CAS No. 39953-05-4

1-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-4-ethylbenzene

Cat. No. B8514216
CAS RN: 39953-05-4
M. Wt: 258.4 g/mol
InChI Key: QQODMMAOWZZGSL-UHFFFAOYSA-N
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Patent
US03934033

Procedure details

For the synthesis of the two compounds the intermediate, 1-(p-ethylphenoxy)-3,7-dimethyl-2,6-octadiene, was prepared as described by R. E. Redfern et al., Journal of Economic Entomology, 64, 374-376 (1971). The procedure is essentially as follows: The sodium salt of p-ethylphenol was refluxed with geranyl bromide (1-bromo-3,7-dimethyl-2,6-octadiene) in ethanol for several hours to form the p-ethylphenyl geranyl ether which was worked up and distilled in the usual manner; b.p. 122-124/0.06 mm Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:19]=[CH:18][C:6]([O:7][CH2:8][CH:9]=[C:10]([CH3:17])[CH2:11][CH2:12][CH:13]=[C:14]([CH3:16])[CH3:15])=[CH:5][CH:4]=1)[CH3:2].[Na].C(C1C=CC(O)=CC=1)C.C(Br)/C=C(/CCC=C(C)C)\C>C(O)C>[CH2:8]([O:7][C:6]1[CH:18]=[CH:19][C:3]([CH2:1][CH3:2])=[CH:4][CH:5]=1)/[CH:9]=[C:10](/[CH2:11][CH2:12][CH:13]=[C:14]([CH3:16])[CH3:15])\[CH3:17] |^1:19|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=CC=C(OCC=C(CCC=C(C)C)C)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C(/C)\CCC=C(C)C)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared

Outcomes

Product
Name
Type
product
Smiles
C(\C=C(/C)\CCC=C(C)C)OC1=CC=C(C=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.